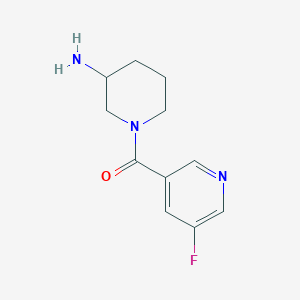![molecular formula C12H18N2O B1475564 1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol CAS No. 1595046-45-9](/img/structure/B1475564.png)
1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol
Descripción general
Descripción
1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol, also known as 2-amino-1-cyclobutyl-1-phenylmethanol, is a cyclic secondary alcohol with a broad range of biological and medicinal applications. It is a highly versatile compound, with a variety of synthetic methods available for its production. It has been studied for its use in drug design, as an antioxidant, and for its anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol has been studied extensively for its potential applications in drug design, as an antioxidant, and for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and glioblastoma cells. Additionally, it has been studied for its potential to modulate the activity of several enzymes involved in the regulation of inflammation and immune responses.
Mecanismo De Acción
The exact mechanism of action of 1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol is not yet fully understood. However, it is believed that the compound may act as an inhibitor of several enzymes involved in the regulation of inflammation and immune responses, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the growth of several types of cancer cells, likely through the inhibition of cell proliferation and/or the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to act as an antioxidant, reducing the levels of reactive oxygen species in cells. It has also been shown to increase the production of nitric oxide, which plays a role in the regulation of blood pressure and other cardiovascular functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol is a highly versatile compound, with a variety of synthetic methods available for its production. Additionally, it has a broad range of biological and medicinal applications, making it an attractive target for research. However, it is important to note that the compound is not approved for human use, and further research is needed to fully understand its potential applications.
Direcciones Futuras
The potential applications of 1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol are still being explored. Further research is needed to fully understand its mechanism of action and to develop safe and effective therapeutic strategies. Additionally, further studies are needed to evaluate the compound’s potential to modulate the activity of other enzymes involved in the regulation of inflammation and immune responses. Finally, further studies are needed to investigate the compound’s potential to act as an antioxidant and to reduce the levels of reactive oxygen species in cells.
Propiedades
IUPAC Name |
1-[[(2-aminophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHFMLLIDSYYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



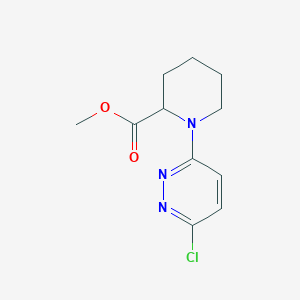
![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)
amine](/img/structure/B1475484.png)
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
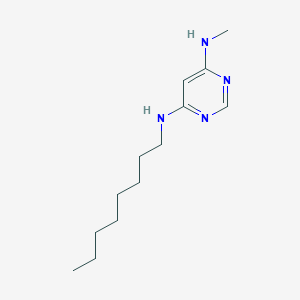
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
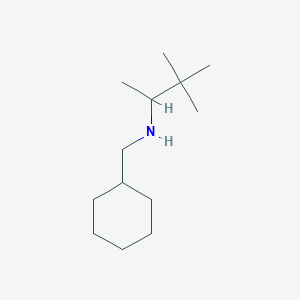
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
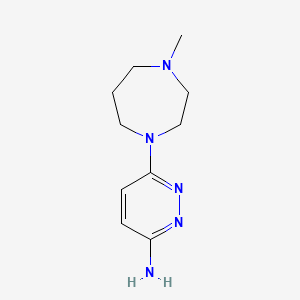

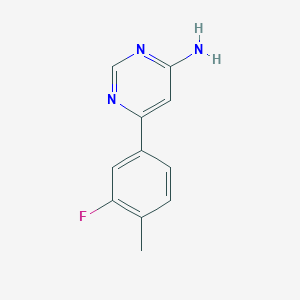
![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
